Cas no 349666-24-6 (4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is a pyrene-derived boronic ester compound widely used in organic synthesis and materials science. Its key advantages include high stability under ambient conditions, making it suitable for Suzuki-Miyaura cross-coupling reactions, where it serves as a reliable boron reagent for constructing polycyclic aromatic hydrocarbon (PAH) frameworks. The pyrene moiety enhances π-conjugation, making it valuable for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and semiconductors. The tetramethyl substitution on the dioxaborolane ring improves solubility in common organic solvents, facilitating handling and reaction efficiency. This compound is particularly useful for synthesizing advanced functional materials with tailored electronic properties.
4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane structure
349666-24-6 structure
Product Name:4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
CAS No:349666-24-6
MF:C22H21BO2
MW:328.211946249008
MDL:MFCD11505919
CID:67780
PubChem ID:11077956
Update Time:2025-05-19

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1-pyrenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-pyrenyl)-
    • 4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane
    • 1-(4,4,5,5-tetramethyl-1,3,2-di-oxaborolan-2-yl)pyrene
    • 1-(Bpin)pyrene
    • 2-(pyren-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-tetramethyl-2-(pyren-6-yl)-1,3,2-dioxaborolane
    • Pyrenyl-1-boronic acid pinacol ester
    • SCHEMBL224510
    • ZNA66624
    • 349666-24-6
    • AKOS016003258
    • AC-8556
    • AS-55686
    • FT-0751870
    • AMY2511
    • MFCD11505919
    • W17372
    • DTXSID20454445
    • CS-0061091
    • A822484
    • DB-009197
    • MDL: MFCD11505919
    • Inchi: 1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3
    • InChI Key: PHBXSUBZBOVYKO-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C3C=CC4=CC=CC5C=CC2=C3C=54)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 328.16300
  • Monoisotopic Mass: 328.1634601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 1.17
  • Boiling Point: 493.193°C at 760 mmHg
  • Flash Point: 252.074°C
  • Refractive Index: 1.671
  • PSA: 18.46000
  • LogP: 4.88320

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  (T-4)-Trichloro(N,N,4-trimethylbenzenamine)boron Solvents: 1,2-Dichlorobenzene ;  1 h, 20 °C; 48 h, 80 °C
1.2 Solvents: Triethylamine ;  0 - 5 °C; 1 h, 20 °C
Reference
Mechanistic studies into amine-mediated electrophilic arene borylation and its application in MIDA boronate synthesis
Bagutski, Viktor; et al, Journal of the American Chemical Society, 2013, 135(1), 474-487

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane

Comprehensive Guide to 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane (CAS No. 349666-24-6)

4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane (CAS No. 349666-24-6) is a highly specialized boron-containing organic compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. This compound belongs to the class of dioxaborolane derivatives, which are widely used in organic synthesis, material science, and pharmaceutical research. The presence of the pyrene moiety in its structure makes it particularly valuable for applications requiring fluorescence and electron transfer properties.

The molecular formula of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is C24H25BO2, and it features a dioxaborolane ring attached to a pyren-1-yl group. This structural configuration imparts exceptional stability and reactivity, making it a preferred choice for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers. The compound's high purity and consistent performance have made it a staple in laboratories focusing on advanced organic synthesis.

One of the most intriguing aspects of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is its role in the development of organic electronic materials. With the growing demand for flexible electronics and OLED displays, researchers are increasingly exploring boron-based compounds for their electron-transporting capabilities. This compound, in particular, has shown promise in optoelectronic applications, a hot topic in material science forums and academic discussions.

In addition to its electronic applications, 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane is also utilized in bioconjugation chemistry. Its ability to form stable bonds with biomolecules makes it a valuable tool for probe development and diagnostic assays. This aligns with the current trend in precision medicine and molecular imaging, areas that are heavily researched and frequently searched in scientific databases.

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane involves a series of carefully controlled reactions to ensure high yield and purity. The process typically starts with the borylation of pyrene, followed by the introduction of the dioxaborolane group. This method is often compared to other boronic ester syntheses, a common query among synthetic chemists. The compound's solubility in organic solvents and thermal stability further enhance its practicality in laboratory settings.

From a commercial perspective, the demand for 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane has been steadily increasing, driven by its applications in academic research and industrial R&D. Suppliers often highlight its high reactivity and compatibility with various reaction conditions, making it a sought-after reagent. Market analyses indicate a growing interest in boron-based compounds, with this compound being no exception.

Safety and handling of 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane are also critical considerations. While it is not classified as a hazardous material, standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) and proper ventilation. This aligns with the broader discussion on lab safety protocols, a topic frequently searched by students and professionals alike.

In summary, 4,4,5,5-Tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane (CAS No. 349666-24-6) is a multifaceted compound with applications spanning organic synthesis, material science, and biomedical research. Its unique properties and growing relevance in cutting-edge technologies make it a compound worth watching in the coming years. Whether you're a researcher, a supplier, or simply curious about advanced chemical reagents, this compound offers a fascinating glimpse into the future of chemical innovation.

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